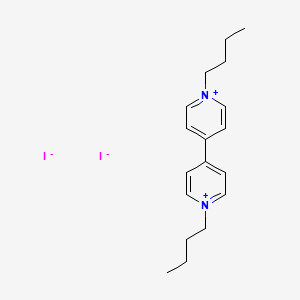

1,1'-Dibutyl-4,4'-bipyridinium diiodide

Description

1,1'-Dibutyl-4,4'-bipyridinium diiodide ([C₁₈H₂₆N₂]I₂) is a viologen derivative, a class of 4,4'-bipyridinium salts characterized by their redox-active and charge-transfer properties. The compound consists of two pyridinium rings linked at the 4,4'-positions, each substituted with a butyl group at the nitrogen atom, and charge-balanced by two iodide counterions. Its crystal structure, reported by Zhao et al. (2012), reveals a planar arrangement of the bipyridinium core with butyl chains extending outward, facilitating intermolecular interactions such as π-π stacking and van der Waals forces . The dihedral angle between the two pyridinium rings is minimal (≤ 5°), ensuring electronic conjugation and stability in the solid state . This structural rigidity underpins its utility in materials science, particularly in organic-inorganic hybrid systems like lead iodide perovskites, where it acts as a templating agent .

Properties

IUPAC Name |

1-butyl-4-(1-butylpyridin-1-ium-4-yl)pyridin-1-ium;diiodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2.2HI/c1-3-5-11-19-13-7-17(8-14-19)18-9-15-20(16-10-18)12-6-4-2;;/h7-10,13-16H,3-6,11-12H2,1-2H3;2*1H/q+2;;/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMIXVOYDYBMOFR-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCC.[I-].[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26I2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60942957 | |

| Record name | 1,1'-Dibutyl-4,4'-bipyridin-1-ium diiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60942957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

524.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2074-51-3 | |

| Record name | 4,4'-Bipyridinium, 1,1'-dibutyl-, diiodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002074513 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Dibutyl-4,4'-bipyridin-1-ium diiodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60942957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1’-Dibutyl-4,4’-bipyridinium diiodide can be synthesized through a reaction involving 4,4’-bipyridyl and butyl iodide. The reaction typically takes place in an acetone solution under an argon atmosphere to prevent oxidation. The mixture is stirred at 50°C for about 5 hours, followed by slow cooling to room temperature. The resulting precipitate is filtered and dried under vacuum to obtain the final product .

Industrial Production Methods

While specific industrial production methods for 1,1’-Dibutyl-4,4’-bipyridinium diiodide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling of reagents to maintain product purity and yield.

Chemical Reactions Analysis

Types of Reactions

1,1’-Dibutyl-4,4’-bipyridinium diiodide undergoes various chemical reactions, including:

Oxidation and Reduction: The bipyridinium core can participate in redox reactions, where it can be reduced to form radical cations or further oxidized.

Substitution: The butyl groups can be substituted with other alkyl or functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bipyridinium dications, while reduction can produce radical cations.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C18H26N2

- Structural Characteristics : The compound features a bipyridinium core with two butyl groups attached to the nitrogen atoms, enhancing its solubility and electrochemical activity. The diiodide form allows for easy manipulation in solution and facilitates redox reactions.

Electrochemical Applications

1. Electrochromic Devices

DBBP is utilized in electrochromic devices due to its ability to undergo reversible redox reactions that result in visible color changes. This property is harnessed in applications such as smart windows and displays where control over light transmission is necessary. Studies have shown that DBBP can be incorporated into polymer matrices to enhance the stability and performance of these devices .

2. Redox Flow Batteries

The compound serves as a redox-active species in flow batteries, where it participates in charge storage through its reversible oxidation and reduction processes. Its high solubility and stability make it an attractive candidate for use in energy storage systems, potentially increasing the efficiency and lifespan of batteries .

Materials Science Applications

1. Supramolecular Chemistry

DBBP has been explored for constructing supramolecular complexes due to its ability to form stable interactions with various ligands. This property is exploited in creating advanced materials with tailored functionalities, such as sensors and catalysts .

2. Conductive Polymers

Incorporating DBBP into polymer matrices enhances the electrical conductivity of the resulting materials. Research indicates that polymers doped with bipyridinium derivatives exhibit improved charge transport properties, making them suitable for applications in organic electronics and sensors .

Case Studies

Mechanism of Action

The mechanism of action of 1,1’-Dibutyl-4,4’-bipyridinium diiodide primarily involves its redox properties. The bipyridinium core can accept and donate electrons, making it an effective mediator in electron transfer reactions. This property is exploited in various applications, including electrochemical devices and biological studies.

Comparison with Similar Compounds

Table 1: Comparison of 1,1'-Dibutyl-4,4'-bipyridinium Diiodide with Analogous Viologens

Key Observations:

Substituent Chain Length and Solubility :

- Longer alkyl chains (e.g., butyl) enhance hydrophobicity and reduce solubility in polar solvents compared to methyl or ethyl derivatives. This property makes the dibutyl variant suitable for stabilizing hydrophobic domains in hybrid materials .

- Shorter chains (methyl, ethyl) improve aqueous solubility, critical for applications like herbicidal activity (paraquat) .

For example, 1,1'-dimethyl-4,4'-bipyridinium (paraquat) exhibits E₀ = -0.45 V, whereas the diethyl analog shifts to -0.70 V .

Structural and Supramolecular Features :

- Methyl and ethyl viologens form tighter π-π stacks due to smaller substituents, favoring charge-transfer interactions in solution .

- The dibutyl compound’s extended alkyl chains promote van der Waals interactions, stabilizing layered structures in perovskites (e.g., (C₁₈H₂₆N₂)₃[Pb₄I₁₄(DMSO)₂]) .

Comparison with Non-Alkyl Derivatives

Aromatic and Heterocyclic Derivatives

4,4′-([2,2′-Bithiophene]-5,5′-diylbis(ethyne-2,1-diyl))bis(1-methylpyridin-1-ium) Iodide :

This thiophene-conjugated derivative exhibits redshifted absorption spectra (λₘₐₓ ~ 450 nm) due to extended π-conjugation, unlike the alkyl-substituted dibutyl variant, which lacks such optical activity .BODIPY-Appended Bipyridines :

Derivatives like 5,5'-bis(BODIPY)-2,2'-bipyridine show strong fluorescence (Φ = 0.85), making them superior to alkyl viologens in light-harvesting applications .

Inorganic Hybrids

- 1,1'-Dimethyl-4,4'-bipyridinium bis-triiodide : This compound forms a planar dication with triiodide counterions, enabling iodine-rich networks for conductivity studies, a feature absent in the dibutyl-diiodide system .

Biological Activity

1,1'-Dibutyl-4,4'-bipyridinium diiodide (DBBPD) is a quaternary ammonium compound that has garnered interest due to its unique chemical structure and potential biological applications. This compound, characterized by the presence of two butyl groups attached to a bipyridinium core and two iodide anions, exhibits distinct biological activities that merit detailed exploration.

Chemical Structure

The molecular formula for this compound is . Its structure consists of two bipyridinium cations and four iodide anions in the unit cell, which influences its solubility and interaction with biological systems .

Biological Activity Overview

Research indicates that DBBPD exhibits a range of biological activities, particularly in the context of cellular interactions and potential therapeutic applications. Below are key findings regarding its biological activity:

1. Antimicrobial Properties

DBBPD has demonstrated significant antimicrobial activity against various bacterial strains. Studies have shown that it can disrupt bacterial membranes, leading to cell lysis. The mechanism involves the interaction of the positively charged bipyridinium moiety with negatively charged bacterial membranes, enhancing permeability and causing cell death.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

2. Cytotoxic Effects

DBBPD exhibits cytotoxic effects on various cancer cell lines. Research has indicated that it can induce apoptosis in cancer cells through the activation of caspases and the generation of reactive oxygen species (ROS). A study highlighted its efficacy against human breast cancer cells (MCF-7), where it was shown to inhibit cell proliferation significantly.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 10 | Apoptosis via ROS generation |

| HeLa | 15 | Caspase activation |

| A549 | 12 | Cell cycle arrest |

3. Neuroprotective Effects

Interestingly, DBBPD has also been studied for its neuroprotective properties. It has been shown to protect neuronal cells from oxidative stress-induced damage. This effect is attributed to its ability to modulate mitochondrial function and enhance cellular antioxidant defenses.

Case Studies

Several case studies have been conducted to evaluate the specific biological effects of DBBPD:

- Study on Anticancer Activity : A comprehensive evaluation was performed on the effects of DBBPD on various cancer cell lines. The study concluded that DBBPD not only inhibited cell growth but also induced apoptosis through intrinsic pathways involving mitochondrial dysfunction and ROS production .

- Neuroprotection in Animal Models : In vivo studies demonstrated that administration of DBBPD significantly reduced neuronal loss in models of oxidative stress, suggesting potential therapeutic applications in neurodegenerative diseases .

Q & A

Q. What is the optimized synthetic methodology for 1,1'-Dibutyl-4,4'-bipyridinium diiodide?

The compound is synthesized via N-alkylation of 4,4'-bipyridine with 1,4-dibromobutane in a polar aprotic solvent (e.g., dimethylformamide) under reflux (70–90°C for 24–48 hours). Subsequent anion exchange with potassium iodide in acetone or methanol yields the diiodide salt. Purification involves recrystallization from acetone/isopropyl ether mixtures. Structural validation is performed using -NMR (e.g., δ 9.2–8.5 ppm for bipyridinium protons) and electrospray ionization mass spectrometry (ESI-MS) .

Q. How is the structural integrity of this compound confirmed?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. For example, the crystal structure reveals a planar bipyridinium core with butyl chains adopting gauche conformations. Powder XRD and FTIR (e.g., C–N stretching at 1640 cm) complement crystallographic data. Elemental analysis (C, H, N) should match theoretical values (CHNI: C 37.14%, H 4.47%, N 4.81%) .

Q. What are the electrochemical properties of this compound, and how are they measured?

Cyclic voltammetry (CV) in acetonitrile or aqueous solutions (0.1 M KCl) reveals two redox peaks: a reversible one-electron reduction () to the radical cation and a second irreversible reduction. The butyl substituents shift the redox potential negatively compared to methyl viologens () due to increased steric hindrance and electron-donating effects .

Advanced Research Questions

Q. How does this compound function as an electron mediator in enzymatic CO2_22 reduction?

The compound acts as a redox shuttle between photoactivated catalysts (e.g., Ru complexes) and CO-reducing enzymes (e.g., formate dehydrogenase). Experimental setups involve anaerobic conditions, pH 7.0 buffers, and UV-vis monitoring of the viologen’s radical cation (absorption at 600 nm). Turnover frequency (TOF) is calculated via gas chromatography to quantify formate production. Co-immobilization with enzymes on carbon electrodes enhances efficiency .

Q. What role does this viologen play in templating lead-iodide hybrid materials?

In organic-inorganic hybrids, the dicationic viologen templates [PbI] frameworks via electrostatic and π-π interactions. Synthesis involves mixing the viologen diiodide with PbI in methanol under argon. SCXRD shows face-sharing PbI octahedra stabilized by viologen cations. Photoluminescence studies reveal charge-transfer transitions at 550 nm, relevant for optoelectronic applications .

Q. How do solvent and pH conditions affect the stability of this compound?

Stability is assessed via UV-vis spectroscopy under varying pH (2–12) and solvents (water, DMSO, acetonitrile). The compound degrades in strongly acidic (pH < 2) or basic (pH > 10) conditions, forming 4,4'-bipyridine and butyl iodide byproducts. In DMSO, prolonged exposure leads to radical cation disproportionation. Controlled storage at 4°C in amber vials under N is recommended .

Q. Can alkyl chain length in viologens be correlated with supramolecular assembly efficiency?

Comparative studies with methyl, ethyl, and butyl viologens show longer chains enhance hydrophobic interactions in aqueous systems. Dynamic light scattering (DLS) and TEM reveal micelle-like aggregates (20–50 nm) for dibutyl derivatives. These aggregates improve electron transfer in bilayer lipid membranes, as shown by impedance spectroscopy .

Methodological Considerations

- Contradictions in Redox Data : Discrepancies in reported values (±0.05 V) may arise from reference electrode calibration or ionic strength variations. Internal standardization with ferrocene/ferrocenium is advised .

- Safety Protocols : Use PPE (nitrile gloves, goggles) and work in fume hoods due to GHS Category 2 skin/eye irritation. Spills require neutralization with 10% sodium thiosulfate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.